Home > Products > Screening Compounds P8334 > m-Astatobenzylguanidine
m-Astatobenzylguanidine -

m-Astatobenzylguanidine

Catalog Number: EVT-1591057
CAS Number:
Molecular Formula: C8H10AtN3
Molecular Weight: 358.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Meta-Astatobenzylguanidine is a radiopharmaceutical compound that incorporates astatine-211, a radioisotope known for its alpha-emitting properties. This compound is particularly relevant in the context of targeted alpha-particle therapy for certain types of cancer, including pheochromocytoma and neuroblastoma. The use of meta-astatobenzylguanidine is being explored as a more effective alternative to traditional treatments, such as meta-iodobenzylguanidine, which primarily emits beta particles.

Source and Classification

Meta-astatobenzylguanidine is classified as a radiolabeled ligand that targets the norepinephrine transporter, which is overexpressed in certain tumor cells. This targeting mechanism allows for selective uptake of the compound into malignant cells, enhancing therapeutic efficacy while potentially reducing side effects associated with non-targeted therapies. The synthesis and application of this compound are under investigation in clinical settings, particularly for patients with tumors that are resistant to standard therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of meta-astatobenzylguanidine has evolved through various methods aimed at achieving high radiochemical yields suitable for clinical application. One prominent technique involves the use of solid-phase extraction methods to isolate the compound efficiently.

  1. Kit Method: A kit method has been developed that allows for the high-level synthesis of meta-astatobenzylguanidine at radioactivity levels appropriate for clinical studies. This method utilizes a cation exchange resin cartridge for isolation, resulting in improved radiochemical yields (approximately 63%) and reduced synthesis time by avoiding evaporation steps that could lead to radiolytic decomposition .
  2. Radiochemical Purity: The final product typically exhibits a radiochemical purity exceeding 90%, ensuring that the compound is suitable for patient administration without significant contamination from other chemical species .
  3. Preclinical Synthesis: In preclinical studies, various methods have been employed to prepare meta-astatobenzylguanidine, including heating with trifluoroacetic acid and purification using Sep-Pak cartridges, yielding high purity levels (>98%) after the synthesis process .
Molecular Structure Analysis

Structure and Data

Meta-astatobenzylguanidine consists of a benzylguanidine backbone with an astatine atom substituted at the meta position. The chemical structure can be represented as follows:

  • Chemical Formula: C10_{10}H12_{12}N2_{2}At
  • Molecular Weight: Approximately 250 g/mol (considering astatine's atomic weight)

The incorporation of astatine enhances the compound's therapeutic properties due to its unique decay characteristics, primarily emitting alpha particles during its decay process.

Chemical Reactions Analysis

Reactions and Technical Details

The reactions involved in synthesizing meta-astatobenzylguanidine typically include:

  1. Radiolabeling Reaction: This involves the reaction of astatine-211 with benzylguanidine derivatives under controlled conditions (e.g., temperature and solvent) to form the desired product.
  2. Purification Steps: Following synthesis, purification processes such as high-performance liquid chromatography are employed to isolate meta-astatobenzylguanidine from byproducts and unreacted materials .
  3. Stability Studies: Assessments are conducted to evaluate the stability of the radiolabeled compound under physiological conditions, ensuring that it remains intact until it reaches its target site within the body.
Mechanism of Action

Process and Data

Meta-astatobenzylguanidine functions by mimicking norepinephrine, allowing it to be actively transported into tumor cells via the norepinephrine transporter. Once inside the cells, the alpha particles emitted during astatine decay exert localized cytotoxic effects on malignant cells while sparing surrounding healthy tissues. This targeted approach aims to maximize therapeutic efficacy while minimizing systemic toxicity.

  1. Alpha Particle Emission: The decay of astatine-211 results in high linear energy transfer (LET) alpha particles, which are highly effective in inducing cellular damage over short distances (a few cell diameters), making them suitable for targeted therapy .
  2. Biodistribution Studies: Preclinical biodistribution studies have shown differential uptake of meta-astatobenzylguanidine in tissues expressing norepinephrine transporters compared to free astatine, highlighting its potential as a targeted therapeutic agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Appearance: Meta-astatobenzylguanidine is typically a colorless or pale yellow solution when prepared.
  2. Solubility: Soluble in polar solvents such as saline or ethanol.
  3. Stability: Stability studies indicate that meta-astatobenzylguanidine remains stable under physiological conditions for a limited time due to the short half-life of astatine-211 (approximately 7.2 hours).

Relevant analyses include:

  • Radiochemical yield assessments post-synthesis.
  • Stability tests under varying pH and temperature conditions.
Applications

Scientific Uses

Meta-astatobenzylguanidine is primarily investigated for its applications in targeted radiotherapy for cancers such as pheochromocytoma and neuroblastoma:

  1. Clinical Trials: Ongoing clinical trials are evaluating its safety, efficacy, pharmacokinetics, and optimal dosing strategies in patients with tumors expressing norepinephrine transporters .
  2. Comparison with Other Treatments: Meta-astatobenzylguanidine is being compared with traditional therapies like meta-iodobenzylguanidine to establish its advantages in terms of efficacy and side effect profiles .
Synthesis and Radiochemical Development

Astato-Demetalation Strategies for [²¹¹At]MABG Production

Astatodemetallation reactions represent the cornerstone of [²¹¹At]MABG production, with organotin and organosilicon precursors serving as the primary substrates. The solid-phase supported tin precursor approach has emerged as a clinically adaptable method, utilizing a polystyrene-anchored trialkylstannylbenzylguanidine derivative. This precursor reacts with [²¹¹At]astatide in the presence of an oxidant (typically H₂O₂/HOAc in methanol), enabling efficient astatine incorporation [1] [8]. Initial purification via C-18 solid-phase extraction provided radiochemical yields of 63±13% (n=25 batches), but encountered challenges with radioactivity loss during methanol evaporation [1] [5]. This limitation was overcome by implementing cation exchange resin purification, which maintained comparable yields (63±9%) while significantly reducing synthesis time and minimizing radioactivity handling losses [1] [8]. The solid-phase approach facilitates kit-formulation potential by enabling reagent excess use, simplifying product isolation through filtration, and accommodating high radioactivity levels (up to 9 mCi produced) [8].

Electrophilic astatodesilylation provides an alternative pathway, particularly effective with meta-trimethylsilylbenzylguanidine precursors. This reaction proceeds optimally in trifluoroacetic acid (TFA) at 70°C for 5 minutes, achieving remarkable radiochemical yields of 85% with only 0.5 µmol of precursor [2]. The reaction efficiency is temperature-dependent but remains independent of precursor quantity or extended reaction times beyond the optimal 5-minute window. TFA's superior performance over acetic acid in this system highlights the critical influence of solvent environment on desilylation kinetics and astatine incorporation efficiency [2] [6].

Table 1: Astato-Demetalation Strategies for [²¹¹At]MABG Synthesis

Precursor TypeReaction ConditionsOxidant/CatalystPurification MethodRadiochemical YieldKey Advantages
Solid-supported Sn (Polystyrene matrix)Methanol, RTH₂O₂/HOAcCation exchange resin63 ± 9%Kit-compatible, high activity handling
TrimethylsilylbenzylguanidineTFA, 70°C, 5 minN-ChlorosuccinimideSep-Pak C18 cartridge85%High yield, minimal precursor
Solution-phase SnMethanol, RTH₂O₂/HOAcHPLC<40% (variable)Not suitable for high activity

Optimization of Precursor Molecules in Radiolabeling Reactions

Precursor design profoundly impacts radiochemical yield, purity, and scalability of [²¹¹At]MABG production. Silylated precursors, particularly meta-trimethylsilylbenzylguanidine hemisulfate, demonstrate superior astatination efficiency compared to stannylated analogs under acidic conditions [2] [6]. This advantage stems from silicon's relatively lower electronegativity and weaker carbon-silicon bond energy compared to tin, facilitating easier electrophilic aromatic substitution. However, stannylated precursors anchored to solid supports offer distinct practical advantages for clinical translation, including elimination of toxic tin byproducts through simple filtration and compatibility with remote synthesis modules handling high radioactivity levels [1] [8].

Precursor anchoring strategies have evolved to address radiolytic degradation challenges during high-activity syntheses. The covalent attachment of trialkylstannyl precursors to cross-linked polystyrene beads creates a stable, insoluble matrix resistant to harsh reaction conditions while maintaining high reactivity toward electrophilic astatination [8]. This design permits the use of precursor excess (enhancing reaction kinetics) while simplifying purification – the polymer-bound tin byproducts remain trapped on the solid support after reaction, allowing [²¹¹At]MABG to be eluted with high radiochemical purity exceeding 90% [1] [8]. Recent automation integration using systems like the COSMiC-Mini synthesizer enables reproducible production from initial activities up to 586.1 MBq in under 30 minutes, demonstrating the robustness of optimized precursor systems for clinical-scale manufacturing [4].

Comparative Analysis of Astatination vs. Iodination Methodologies

While astatination and iodination share fundamental halogenation chemistry, significant operational and pharmacological differences arise from astatine-211's physical properties and the requirement for no-carrier-added synthesis. Oxidation requirements differ substantially: astatination necessitates stronger oxidants (e.g., N-chlorosuccinimide or peracetic acid) compared to iodination, primarily due to the lower reduction potential of At⁺ species and the need to counteract radiolytic reduction at high radioactivity concentrations [2] [6]. These requirements directly impact solvent selection, with astatination favoring acidic media like TFA that stabilize reactive astatenium ions ([At]⁺) [2] [8].

The pharmacological profiles of the resulting compounds reveal crucial therapeutic distinctions. [²¹¹At]MABG exhibits biodistribution patterns closely mirroring its iodine-131 counterpart ([¹³¹I]MIBG) in NET-expressing tissues (adrenal medulla, heart, and tumors), confirming shared biological transport mechanisms [3] [6]. However, their radiation emission profiles diverge radically: [²¹¹At]MABG delivers high-linear energy transfer (LET ≈ 100 keV/μm) alpha particles with a short tissue range (50-70 μm), while [¹³¹I]MIBG emits low-LET beta particles (LET ≈ 0.2 keV/μm) with longer path lengths (millimeter range) [3] [7]. This fundamental difference translates to superior cytotoxicity per decay for [²¹¹At]MABG against microscopic disease, evidenced by its 1,400-fold higher cytotoxicity per bound atom compared to [¹³¹I]MIBG in SK-N-SH neuroblastoma cells [3] [7].

Table 2: Comparative Analysis of [²¹¹At]MABG and [¹³¹I]MIBG Characteristics

Characteristic[²¹¹At]MABG[¹³¹I]MIBGTherapeutic Implication
Radiation TypeAlpha particles (100%)Beta particles, Gamma raysHigher biological effectiveness (RBE) of alpha
Particle Energy5.87 MeV (42%), 7.45 MeV (58%)Beta: 606 keV (max)Higher energy deposition per decay
Tissue Range50-70 μm (4-6 cell diameters)0.8-2.4 mmTargeted to single cells/small clusters
Linear Energy Transfer (LET)~100 keV/μm~0.2 keV/μmIncreased double-strand DNA breaks
Relative Cytotoxicity (per bound atom)1 (Reference)~0.0007Dramatically reduced activity required
Half-life7.2 hours8.02 daysDifferent dosing/fractionation schemes

Role of Reaction Solvents and Catalysts in Radiochemical Yield Enhancement

Solvent selection critically determines astatine species reactivity, precursor solubility, and radiolysis mitigation. Trifluoroacetic acid (TFA) dramatically enhances electrophilic astatodesilylation yields (85%) compared to acetic acid, attributed to its superior ability to stabilize reactive intermediates (likely [At]⁺ or [AtO]⁺ species) and maintain strongly acidic conditions that prevent astatide reformation [2] [6]. The solvent-dependent oxidation kinetics significantly influence reaction efficiency, with TFA facilitating rapid and complete astatination within 5 minutes at 70°C, whereas methanol-based systems for stannane oxidation require longer reaction times at ambient temperature [1] [2] [8].

Radiolytic degradation presents a major challenge during high-activity [²¹¹At]MABG synthesis, generating free radicals that attack the benzylguanidine structure and reduce radiochemical purity. Incorporating radical scavengers like sodium ascorbate (≥ 0.1 M) effectively suppresses these degradation pathways, enabling consistent production of [²¹¹At]MABG with >99% radiochemical purity at activities approaching 600 MBq [4]. This stabilization is crucial for clinical translation, ensuring product integrity despite the high radiation fields encountered during synthesis. Furthermore, solvent systems significantly influence byproduct profiles: methanol/H₂O₂ generates labile astatinated impurities requiring solid-phase extraction removal, while TFA-based reactions produce fewer side products but necessitate careful control of acidity to prevent precursor decomposition [1] [2] [4].

Table 3: Solvent and Additive Effects on [²¹¹At]MABG Synthesis Efficiency

Reaction SystemSolventAdditivesReaction ConditionsKey OutcomesLimitations/Challenges
Stannyl Precursor OxidationMethanol/WaterH₂O₂/HOAcRoom temperature, 5-10 min~63% RCY; Radiolysis at high activityByproduct formation; Evaporation losses
Electrophilic AstatodesilylationTrifluoroacetic AcidN-Chlorosuccinimide70°C, 5 min~85% RCY; Rapid kineticsStrongly acidic conditions
Stabilized High-Activity SynthesisAqueous EthanolSodium ascorbate (0.1M)Automated, RT to 70°C80.3±4.4% RCY at 586 MBq; >99% RCPRequires purification optimization
Solid-Phase AstatodestannylationMethanolH₂O₂/HOAcRoom temperatureKit-compatible; Simplified purificationSlightly lower yields (63±9%)

Properties

Product Name

m-Astatobenzylguanidine

IUPAC Name

[3-[(diaminomethylideneamino)methyl]phenyl]astatine

Molecular Formula

C8H10AtN3

Molecular Weight

358.17 g/mol

InChI

InChI=1S/C8H10AtN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)

InChI Key

IYQVCXUVFGAHEZ-UHFFFAOYSA-N

Synonyms

1-(3-astatobenzyl)guanidine
1-(m-astatobenzyl)guanidine
211At-MABG

Canonical SMILES

C1=CC(=CC(=C1)[At])CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.